![molecular formula C17H14N2O5 B3937631 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one CAS No. 441746-25-4](/img/structure/B3937631.png)
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Overview
Description
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of reactions including alkylation, cyclization, and oxidation to form the indole core structure. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation can lead to quinones .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that derivatives of indole compounds, including 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, exhibit promising anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells by triggering apoptotic pathways .
1.2 Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of the nitrophenyl group enhances its interaction with microbial enzymes, leading to increased potency against resistant strains .
1.3 Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies have reported that the compound can protect against glutamate-induced toxicity in neuronal cell lines .
Material Science
2.1 Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies, indicating potential efficiency improvements when incorporated into organic solar cells .
2.2 Fluorescent Sensors
Additionally, this indole derivative has been utilized in the development of fluorescent sensors for detecting metal ions. Its fluorescence properties change upon binding with specific ions, allowing for sensitive detection methods that can be applied in environmental monitoring and biomedical diagnostics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-methyl-3-[2-(4-aminophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group.
3-hydroxy-1-methyl-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents .
Biological Activity
3-Hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of indole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.31 g/mol. The compound features an indole ring system substituted with a hydroxy group and a nitrophenyl moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that indole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens:
Pathogen | Activity |
---|---|
Mycobacterium tuberculosis | Antitubercular |
Escherichia coli | Antibacterial |
Staphylococcus aureus | Antibacterial |
Candida albicans | Antifungal |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infectious diseases .
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines, showing promising results:
Cell Line | IC50 (μM) |
---|---|
Caco-2 (Colorectal cancer) | 31.9 |
A549 (Lung cancer) | 35.0 |
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the indole ring can enhance or diminish anticancer activity. The presence of electron-withdrawing groups like nitro enhances cytotoxicity .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to increased cell death.
- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can contribute to their protective effects against cellular damage.
Case Studies
A notable study investigated the synthesis and biological evaluation of various indole derivatives, including compounds structurally related to this compound. The study highlighted their potential as dual-action agents against both microbial infections and cancer .
Properties
IUPAC Name |
3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-18-14-5-3-2-4-13(14)17(22,16(18)21)10-15(20)11-6-8-12(9-7-11)19(23)24/h2-9,22H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKLIBYIOFJUNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137441 | |
Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441746-25-4 | |
Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=441746-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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